molecular formula C8H12FNOS B13222578 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile

2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile

Cat. No.: B13222578
M. Wt: 189.25 g/mol
InChI Key: CWBDJFGMDRDXQH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₂FNOS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile typically involves the reaction of 3-fluoro-2-hydroxypropyl bromide with thiolane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-(3-Oxo-2-hydroxypropyl)thiolane-2-carbonitrile.

    Reduction: 2-(3-Fluoro-2-aminopropyl)thiolane-2-carbonitrile.

    Substitution: 2-(3-Amino-2-hydroxypropyl)thiolane-2-carbonitrile.

Scientific Research Applications

2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-hydroxypropyl)thiolane-2-carbonitrile
  • 2-(3-Bromo-2-hydroxypropyl)thiolane-2-carbonitrile
  • 2-(3-Iodo-2-hydroxypropyl)thiolane-2-carbonitrile

Uniqueness

2-(3-Fluoro-2-hydroxypropyl)thiolane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, leading to unique pharmacological profiles.

Properties

Molecular Formula

C8H12FNOS

Molecular Weight

189.25 g/mol

IUPAC Name

2-(3-fluoro-2-hydroxypropyl)thiolane-2-carbonitrile

InChI

InChI=1S/C8H12FNOS/c9-5-7(11)4-8(6-10)2-1-3-12-8/h7,11H,1-5H2

InChI Key

CWBDJFGMDRDXQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC(CF)O)C#N

Origin of Product

United States

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